molecular formula C26H19ClN2O5 B3003345 N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-86-8

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B3003345
CAS No.: 895653-86-8
M. Wt: 474.9
InChI Key: MEMAPBZEOYIQQH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a quinolinone core substituted with a 4-methylbenzoyl group at position 3, a chlorine atom at position 6, and an acetamide linkage connecting the quinolinone to a 1,3-benzodioxole moiety. The quinolinone scaffold is known for diverse bioactivities, including anticancer and antimicrobial effects, while the benzodioxole group may enhance metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(21-8-6-17(27)10-19(21)26(20)32)13-24(30)28-18-7-9-22-23(11-18)34-14-33-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMAPBZEOYIQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different pharmacological or material properties.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s quinolinone core distinguishes it from indole-based analogues (e.g., compounds 10j–10m in ), which exhibit anticancer activity as Bcl-2/Mcl-1 dual inhibitors . For example:

  • 10j : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (Indole core).
  • 10l : Features a nitro group, which may reduce metabolic stability compared to the target’s benzodioxole .

The quinazoline dione core in ’s anticonvulsant compound highlights how core heterocycles dictate target specificity (e.g., quinolinone vs. quinazoline for anticancer vs. anticonvulsant activity) .

Substituent Effects on Physicochemical Properties

  • 4-Methylbenzoyl vs.
  • Benzodioxole vs. Nitro/Pyridinyl : The benzodioxole group in the target may improve metabolic stability over nitro-substituted analogues (e.g., 10l), which are prone to reduction .
  • Chlorine Position: The 6-chloro substituent on the quinolinone may enhance binding affinity, analogous to chlorophenyl groups in 10j .

Data Table: Key Structural and Physicochemical Comparisons

Compound ID/Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Quinolinone 6-Cl, 4-methylbenzoyl, benzodioxole N/A N/A Not specified
10j Indole 4-Cl, 3-Cl-4-F-phenyl 192–194 8 Anticancer (Bcl-2/Mcl-1)
10l Indole 4-Cl, 4-NO₂-phenyl 190–191 14 Anticancer (Bcl-2/Mcl-1)
Compound Quinazoline dione 2,4-diCl-phenyl, quinazoline-2,4-dione N/A N/A Anticonvulsant

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzodioxole moiety linked to a quinoline derivative. Its molecular formula is C21H18ClN3O4C_{21}H_{18}ClN_{3}O_{4} with a molecular weight of 405.84 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H18ClN3O4
Molecular Weight405.84 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria.

Case Study:
A study conducted on the antimicrobial activity of related compounds revealed that those containing the benzodioxole ring had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and tetracycline .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Research Findings:
In a recent study, this compound was tested on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways: It affects pathways such as PI3K/Akt and MAPK which are crucial for cell survival and growth.

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